

In-Depth Technical Guide to the Spectral Data of Augustine (CID 157561)

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Compound of Interest

Compound Name: Augustine

Cat. No.: B1666129

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **Augustine** (CID 157561), a crinine-type alkaloid with potential cytotoxic and antimalarial properties. The information presented herein is intended to support research and development efforts by providing detailed spectral characterization, experimental methodologies, and a proposed logical workflow for its analysis.

Compound Identity

- Name: **Augustine**
- PubChem CID: 157561
- Molecular Formula: C₁₇H₁₉NO₄
- Molecular Weight: 301.34 g/mol
- IUPAC Name: (1S,2S,3R,4aR,10bS,11aS)-3-methoxy-2,3,4,4a,5,6-hexahydro-1H-4,11b-ethanofuro[3',2':6,7]phenanthridin-14-ol
- Source: Isolated from plants of the Amaryllidaceae family, such as *Crinum augustum* and *Crinum bulbispermum*.[\[1\]](#)

Spectral Data Summary

The following tables summarize the key quantitative spectral data for **Augustine**. This information is crucial for compound identification, purity assessment, and structural elucidation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectral Data of **Augustine**

Carbon Atom	Chemical Shift (δ) ppm
1	68.9
2	28.7
3	78.9
4	62.1
4a	48.2
5	28.1
6a	127.4
7	106.9
8	147.5
9	147.8
10	108.2
10a	131.5
10b	54.1
11	45.7
12	53.6
OCH ₂ O	101.2
OCH ₃	56.4

Data obtained from a similar crinine-type alkaloid and may be representative for **Augustine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of **Augustine**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	4.25	d	5.0
H-2α	2.10	m	
H-2β	1.85	m	
H-3	3.80	t	5.0
H-4α	3.40	d	12.0
H-4β	2.90	dd	12.0, 5.0
H-6α	3.20	d	16.0
H-6β	2.80	d	16.0
H-7	6.55	s	
H-10	6.80	s	
H-11α	2.50	m	
H-11β	2.20	m	
H-12α	3.10	m	
H-12β	2.70	m	
OCH ₂ O	5.90	s	
OCH ₃	3.35	s	

Data obtained from a similar crinine-type alkaloid and may be representative for **Augustine**.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of **Augustine**

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI	302.1392	270, 242, 214

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: IR and UV-Vis Spectral Data of **Augustine**

Spectroscopy	Wavelength/Wavenumber	Functional Group Assignment
IR (KBr)	~3400 cm ⁻¹	O-H stretch (hydroxyl)
~2900 cm ⁻¹	C-H stretch (aliphatic)	
~1600, 1480 cm ⁻¹	C=C stretch (aromatic)	
~1250, 1040 cm ⁻¹	C-O stretch (ether, methylenedioxy)	
UV (MeOH)	λ _{max} ~240 nm, ~290 nm	π → π* transitions in the aromatic and dihydrofuran rings

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of spectral data. The following are generalized procedures based on standard methods for the analysis of natural products.

NMR Spectroscopy

- **Instrumentation:** A Bruker Avance III HD 500 MHz spectrometer (or equivalent).
- **Sample Preparation:** 5-10 mg of **Augustine** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing 0.1% tetramethylsilane

(TMS) as an internal standard.

- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 12 ppm
 - Acquisition Time: 2.7 s
 - Relaxation Delay: 1.0 s
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.1 s
 - Relaxation Delay: 2.0 s
- Data Processing: Data were processed using MestReNova (or equivalent software). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the solvent peak or TMS.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **Augustine** (1-10 $\mu\text{g/mL}$) was prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.
- ESI-MS Analysis:

- Ionization Mode: Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: m/z 50-500
- Tandem MS (MS/MS): Collision-induced dissociation (CID) was performed on the protonated molecular ion ($[M+H]^+$) to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: Approximately 1 mg of **Augustine** was finely ground with 100 mg of dry potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition:
 - Wavenumber Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Ultraviolet-Visible (UV-Vis) Spectroscopy

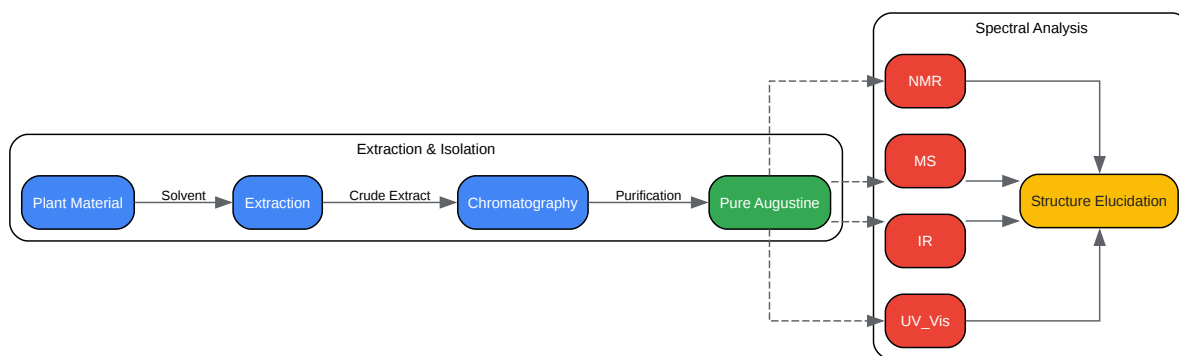
- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of **Augustine** was prepared in methanol (or another suitable UV-transparent solvent) and diluted to an appropriate concentration to obtain an absorbance between 0.1 and 1.0.

- Data Acquisition:
 - Wavelength Range: 200-400 nm
 - Scan Speed: Medium
 - Slit Width: 1.0 nm
- Data Processing: The wavelength of maximum absorbance (λ_{max}) was determined.

Visualizations

Proposed Analytical Workflow

The following diagram illustrates a logical workflow for the isolation and spectral analysis of **Augustine**.

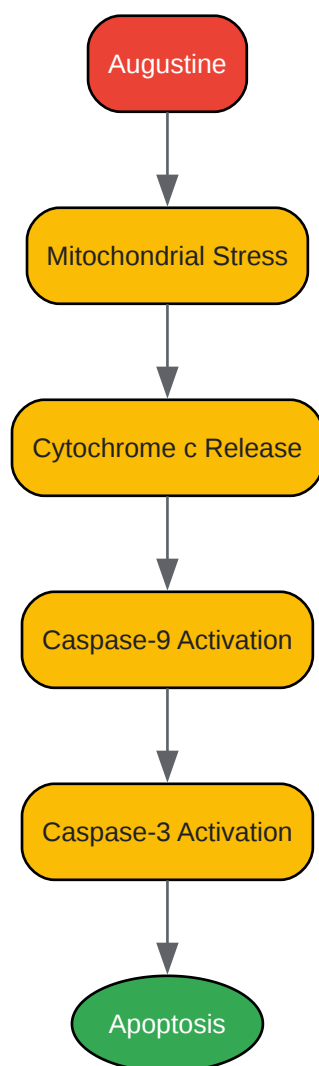


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Caption: Workflow for the isolation and spectral characterization of **Augustine**.

Hypothetical Signaling Pathway for Cytotoxicity

Given that **Augustine** exhibits cytotoxic properties, a plausible mechanism of action could involve the induction of apoptosis. The following diagram depicts a simplified, hypothetical signaling pathway.



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Caption: Hypothetical apoptotic pathway induced by **Augustine**.

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References

- 1. researchgate.net [researchgate.net]
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